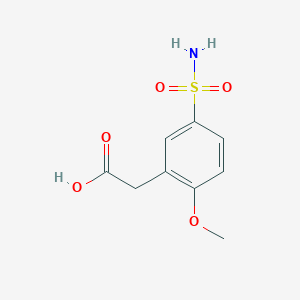
2-Methyl-2-(piperazin-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(piperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H19N3 and a molecular weight of 157.26 g/mol It is characterized by the presence of a piperazine ring attached to a propan-1-amine backbone, with a methyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(piperazin-1-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction . The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(piperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield amine oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(piperazin-1-yl)propan-1-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Methyl-2-(piperazin-1-yl)propan-1-amine include:
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 1-(3-Aminopropyl)-4-methylpiperazine
- Dimethyl [2-methyl-1-(piperazin-1-yl)propan-2-yl]amine
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a methyl group at the second position of the propan-1-amine backbone and the piperazine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H19N3 |
|---|---|
Molekulargewicht |
157.26 g/mol |
IUPAC-Name |
2-methyl-2-piperazin-1-ylpropan-1-amine |
InChI |
InChI=1S/C8H19N3/c1-8(2,7-9)11-5-3-10-4-6-11/h10H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
ICOPKYIGMQPYRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)N1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13636630.png)

